molecular formula C24H23N3O B3878399 1-BENZYL-2-PHENYL-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE

1-BENZYL-2-PHENYL-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE

Cat. No.: B3878399
M. Wt: 369.5 g/mol
InChI Key: QRJLQDRKHPOTRV-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-2-PHENYL-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE is a complex organic compound belonging to the imidazolidinone family This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-2-PHENYL-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with phenylacetaldehyde to form an intermediate Schiff base, which is then cyclized with phenyl isocyanate under controlled conditions to yield the desired imidazolidinone compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-2-PHENYL-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1-BENZYL-2-PHENYL-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-BENZYL-2-PHENYL-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-BENZYL-2-PHENYL-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-2-phenyl-3-[(E)-1-phenylethylideneamino]imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-19(21-13-7-3-8-14-21)25-27-23(28)18-26(17-20-11-5-2-6-12-20)24(27)22-15-9-4-10-16-22/h2-16,24H,17-18H2,1H3/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJLQDRKHPOTRV-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-BENZYL-2-PHENYL-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
1-BENZYL-2-PHENYL-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE
Reactant of Route 3
1-BENZYL-2-PHENYL-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE
Reactant of Route 4
1-BENZYL-2-PHENYL-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE
Reactant of Route 5
1-BENZYL-2-PHENYL-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE
Reactant of Route 6
1-BENZYL-2-PHENYL-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE

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